molecular formula C20H22N2O4S B2610411 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide CAS No. 868370-78-9

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide

Cat. No.: B2610411
CAS No.: 868370-78-9
M. Wt: 386.47
InChI Key: UECHDRZMOOLULC-MRCUWXFGSA-N
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Description

The compound "(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide" features a benzothiazole ring fused with a benzo[d] structure, substituted with methoxy (4,7-positions) and methyl (3-position) groups. The Z-configuration of the imine bond (C=N) in the thiazolidinone-like scaffold is critical for its stereoelectronic properties. The 4-isopropoxybenzamide moiety introduces steric bulk and electron-donating characteristics, distinguishing it from analogs like the 4-fluorobenzamide variant (CAS: 868369-05-5) .

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-12(2)26-14-8-6-13(7-9-14)19(23)21-20-22(3)17-15(24-4)10-11-16(25-5)18(17)27-20/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECHDRZMOOLULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide is a complex organic compound with potential therapeutic applications. Its structure features a benzo[d]thiazole moiety, which is known for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H18N2O5SC_{19}H_{18}N_{2}O_{5}S with a molecular weight of 386.4 g/mol. The structural attributes are significant for its biological interactions, as modifications in the chemical structure can influence pharmacological effects.

PropertyValue
Molecular FormulaC19H18N2O5SC_{19}H_{18}N_{2}O_{5}S
Molecular Weight386.4 g/mol
CAS Number868370-83-6

Anti-inflammatory Activity

Research indicates that compounds containing benzo[d]thiazole scaffolds exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in vitro. These effects are often mediated through the suppression of nuclear factor-kappa B (NF-κB) signaling pathways, which play a critical role in inflammation .

Anticancer Effects

The anticancer potential of similar benzo[d]thiazole derivatives has been documented extensively. For example, compounds derived from Antrodia camphorata have demonstrated significant antitumor effects in vivo by inducing apoptosis in cancer cells and inhibiting tumor growth . It is hypothesized that (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide may exert similar effects due to its structural characteristics.

Antimicrobial Properties

The presence of methoxy and thiazole groups in the compound suggests potential antimicrobial activity. Compounds with similar structures have been reported to possess antimicrobial properties against various pathogens, making this compound a candidate for further investigation in this area.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Framework

The target compound’s benzo[d]thiazol-2(3H)-ylidene core differs from related scaffolds:

  • Thiadiazoles: Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ) feature a 1,3,4-thiadiazole ring, which is smaller (5-membered vs.
  • Triazoles : Derivatives such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (Compounds 7–9, ) exhibit a triazole ring with sulfur and nitrogen atoms, enabling tautomerism (thione ↔ thiol) absent in the rigid benzo[d]thiazole system .

Substituent Effects

Table 1: Key Substituents and Spectral Data
Compound Name Substituents Key IR Bands (cm⁻¹) Molecular Formula
Target Compound (Z)-...-isopropoxybenzamide 4-isopropoxy, 4,7-dimethoxy C=O (~1660–1680, assumed) C₂₀H₂₁N₂O₄S
N-(4-fluorobenzamide) 4-fluoro C=O (~1660–1680, assumed) C₁₈H₁₆FN₂O₃S
Compound 6 Isoxazolyl, phenyl 1606 (C=O) C₁₈H₁₂N₄O₂S
Compounds 7–9 Sulfonyl, difluorophenyl 1247–1255 (C=S) C₂₁H₁₄F₂N₃O₃S₂ (e.g.)
  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-isopropoxy group in the target compound is sterically bulky and electron-donating, contrasting with the electron-withdrawing 4-fluoro group in its fluorobenzamide analog . This difference may influence solubility, reactivity in nucleophilic reactions, and binding affinity in biological systems.
  • Methoxy vs. Sulfonyl Groups : The 4,7-dimethoxy groups on the benzo[d]thiazole ring enhance electron density, unlike sulfonyl-containing analogs (e.g., Compounds 7–9), which are strongly electron-withdrawing and polar .

Spectroscopic Analysis

  • IR Spectroscopy : The target compound’s benzamide C=O stretch is expected at ~1660–1680 cm⁻¹, aligning with analogs like Compound 6 (1606 cm⁻¹) and fluorobenzamide derivatives . Absence of C=S bands (~1240–1255 cm⁻¹) distinguishes it from thione-containing triazoles (e.g., Compounds 7–9) .
  • NMR and MS : Methoxy groups in the target compound would produce distinct singlet peaks in ¹H-NMR (δ ~3.8–4.0 ppm), while the isopropoxy group would show a septet (CH) and doublet (CH₃). Comparable derivatives (e.g., Compound 8a, ) exhibit similar fragmentation patterns in mass spectra, with dominant benzamide-related ions .

Physicochemical and Reactivity Profiles

  • Solubility : The isopropoxy group’s bulk may reduce aqueous solubility compared to smaller substituents (e.g., fluoro or methoxy).
  • Reactivity : The electron-rich benzo[d]thiazole system may undergo electrophilic substitution more readily than sulfonyl- or halogen-substituted analogs.

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